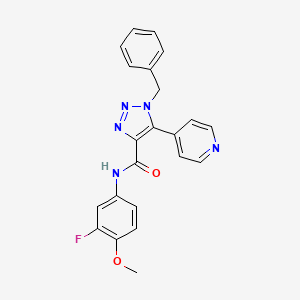

3-Nitro-9H-fluoren-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

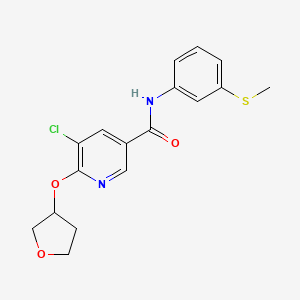

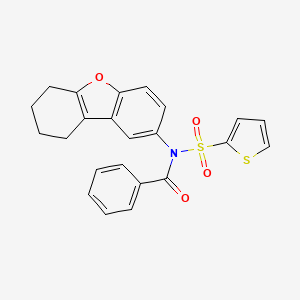

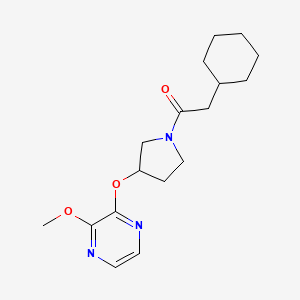

“3-Nitro-9H-fluoren-2-amine” is a chemical compound with the molecular formula C13H10N2O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound contains a fluorene backbone with an amine (-NH2) group and a nitro (-NO2) group attached to it .

Synthesis Analysis

The synthesis of fluorene derivatives often involves nucleophilic substitution and reduction reactions . For instance, the bromo group of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene can be substituted with CuCN to yield 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. The nitro group can then be reduced using hydrazine to furnish the corresponding amine .

Molecular Structure Analysis

The molecular structure of “3-Nitro-9H-fluoren-2-amine” consists of a fluorene backbone with an amine and a nitro group attached to it . The fluorene backbone is a polycyclic aromatic hydrocarbon, which contributes to the compound’s aromaticity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-9H-fluoren-2-amine” include a molecular weight of 226.231 Da . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 458.4±38.0 °C at 760 mmHg, and a flash point of 231.0±26.8 °C .

Applications De Recherche Scientifique

Nonlinear Optical Behavior

3-Nitro-9H-fluoren-2-amine is used in the synthesis of thermally stable chromophores . These chromophores have shown significant enhancement of first hyperpolarizability (βHRS) as well as intrinsic hyperpolarizability (βint) through modulation of the conjugation pathway . This is particularly useful in the field of nonlinear optical (NLO) materials, which have applications in optical switching, sensor protection, light modulation, memory storage devices, information processing, and telecommunications .

Molecular Engineering

The compound is used in molecular engineering to design small molecular materials . By appending electron-rich and electron-deficient groups at the two extremes of a π-conjugated linker unit, 1D dipolar donor−π−acceptor (D−π−A)-type architectures can be produced . These dyads are fundamental building blocks for bulk materials with bulk nonlinear susceptibility .

Sensitization Strategy

3-Nitro-9H-fluoren-2-amine can be used in a sensitization strategy for highly efficient blue organic light-emitting diodes . The full-width at half-maximum (FWHM) of the emission spectrum can be tuned by introducing different amounts of 9,9-diphenyl-N-phenyl-9H-fluoren-2-amine on pyrene units .

Chemical Structure Analysis

The compound is also used in chemical structure analysis . Its structure can be viewed using Java or Javascript, and it is available as a 2d Mol file or as a computed 3d SD file .

Safety and Hazards

While specific safety and hazard information for “3-Nitro-9H-fluoren-2-amine” is not available, it is generally recommended to handle chemical compounds with care. This includes ensuring good ventilation, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using the product .

Propriétés

IUPAC Name |

3-nitro-9H-fluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15(16)17/h1-4,6-7H,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGKQNZCKSYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)

![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)

![ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2465291.png)

![methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2465298.png)